N-(3-acetylphenyl)-2,2,2-trichloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

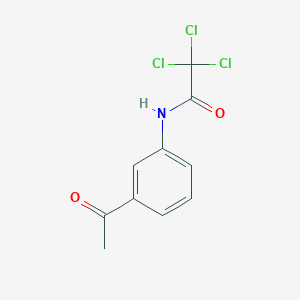

N-(3-acetylphenyl)-2,2,2-trichloroacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 3-acetylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3-acetylphenylamine+trichloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency, the implementation of purification techniques such as recrystallization or chromatography, and adherence to safety protocols to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

Material Science: The unique reactivity of the trichloroacetamide group can be exploited in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2,2,2-trichloroacetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal function. This covalent modification can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-2-chloroacetamide

- 2-(3-acylphenyl)amino-4-phenylthiazole

Uniqueness

N-(3-acetylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct reactivity compared to other similar compounds. This unique feature allows for specific interactions and reactions that are not possible with other acetylphenyl derivatives, making it a valuable compound in various research applications.

Biological Activity

N-(3-acetylphenyl)-2,2,2-trichloroacetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and other relevant pharmacological properties. The synthesis, structural characteristics, and mechanisms of action will also be discussed.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8Cl3N\O

- Molecular Weight : 292.54 g/mol

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 15.5 | Significant cytotoxicity |

| HeLa | 22.0 | Moderate cytotoxicity |

| A549 | 18.3 | Significant cytotoxicity |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are detailed in Table 2.

| Bacterial Strain | MIC (µg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive |

| Escherichia coli | 64 | Effective against Gram-negative |

The mechanism of action of this compound appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways leading to programmed cell death. Furthermore, its antimicrobial effects may be attributed to disruption of bacterial cell membranes.

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells :

A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 cells through the mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins. -

Antimicrobial Efficacy Against Helicobacter pylori :

Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against Helicobacter pylori, with an MIC comparable to standard treatments like metronidazole.

Properties

CAS No. |

185517-65-1 |

|---|---|

Molecular Formula |

C10H8Cl3NO2 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C10H8Cl3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) |

InChI Key |

NAAMDUJMAWYRGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.